molecular formula C6H11BrO2 B6250665 methyl 3-bromo-2-methylbutanoate CAS No. 101257-25-4

methyl 3-bromo-2-methylbutanoate

Cat. No.: B6250665
CAS No.: 101257-25-4
M. Wt: 195.05 g/mol
InChI Key: DLRNLDASULNNIJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methylbutanoate is a halogenated ester building block for use in chemical synthesis. This compound features a bromine atom on the carbon chain, making it a potential candidate for various nucleophilic substitution and elimination reactions. Researchers may utilize it in the development of more complex molecular architectures, such as pharmaceuticals and agrochemicals. Its structure suggests it could serve as a precursor for generating carboxylic acids, alcohols, or other ester derivatives through standard functional group transformations. The reactivity of the bromide also allows for its use in cross-coupling reactions to form new carbon-carbon bonds. This product is intended for laboratory research purposes only and is not classified as a medicinal product. It is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101257-25-4

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

methyl 3-bromo-2-methylbutanoate

InChI

InChI=1S/C6H11BrO2/c1-4(5(2)7)6(8)9-3/h4-5H,1-3H3

InChI Key

DLRNLDASULNNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)C(=O)OC

Purity

95

Origin of Product

United States

Contextualization Within Halogenated Ester Chemistry Research

Halogenated esters are organic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ester functional group. The incorporation of halogens into an ester molecule can dramatically alter its physical, chemical, and biological properties. In the realm of pharmaceutical and medicinal chemistry, halogenation is a widely employed strategy to enhance the efficacy of drug candidates. The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, fluorine and chlorine are frequently incorporated into pharmaceuticals to improve their pharmacokinetic profiles. nih.gov

The reactivity of halogenated esters is also a key aspect of their utility in research. The carbon-halogen bond can participate in a variety of chemical transformations, making these compounds valuable intermediates in the synthesis of a wide range of organic molecules. wikipedia.org Research in this area focuses on developing new methods for the selective halogenation of esters, as well as exploring the use of these compounds in novel synthetic applications, such as the construction of complex natural products and the development of new materials. Halogenated organic phosphate (B84403) esters, for example, have been studied for their interactions with proteins like human serum albumin. nih.gov Furthermore, halogenated esters are crucial intermediates in the production of insecticides. google.com

Significance of α Brominated Esters in Contemporary Organic Synthesis Research

Methyl 3-bromo-2-methylbutanoate is an example of an α-brominated ester, a class of compounds where a bromine atom is attached to the carbon atom adjacent to the ester's carbonyl group. This structural feature imparts a high degree of reactivity, making α-brominated esters particularly valuable in contemporary organic synthesis. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the α-position, a critical step in the synthesis of many complex organic molecules, including pharmaceuticals and natural products.

The synthetic utility of α-brominated esters is well-established. They are key reactants in the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. They are also precursors for the formation of ylides in the Wittig reaction and related transformations, which are fundamental methods for the construction of carbon-carbon double bonds. The preparation of these valuable intermediates is often achieved through methods like the Hell-Volhard-Zelinsky halogenation of the corresponding carboxylic acid, followed by esterification. wikipedia.org

The versatility of α-brominated esters extends to their use in the synthesis of amino acids and other biologically active compounds. Their ability to act as potent alkylating agents makes them useful in a variety of synthetic contexts. wikipedia.org For example, the closely related compound, ethyl 2-bromo-3-methylbutanoate, is synthesized from 2-bromo-3-methylbutanoyl bromide and ethanol (B145695) in a highly exothermic reaction. prepchem.com

Applications of Methyl 3 Bromo 2 Methylbutanoate As a Synthetic Intermediate

Construction of Complex Organic Scaffolds

The ability to introduce both a branched alkyl chain and a methyl ester group makes this compound a potentially useful starting material for creating diverse organic structures.

Precursor in Pharmaceutical Synthesis

While specific examples of methyl 3-bromo-2-methylbutanoate being used to synthesize a particular pharmaceutical are not found in current literature, compounds with similar structures (bromoesters) are common intermediates. researchgate.net They can be used to introduce specific alkyl fragments into a larger molecule, which can be crucial for modulating a drug's biological activity and pharmacokinetic properties. The investigation into its role in pharmaceutical development remains an area for future research.

Building Block for Agrochemicals

Similar to pharmaceuticals, the synthesis of modern agrochemicals such as herbicides and pesticides often involves the use of functionalized building blocks to create the desired active ingredient. Halogenated compounds are frequently employed in the agrochemical industry. beilstein-journals.org Although direct application of this compound in this field is not documented, its structure is relevant to the types of molecules used in developing new crop protection agents.

Intermediate for Chiral β-Amino Acid Derivatives

β-amino acids are crucial components of various biologically active molecules and are used to create peptide-based drugs with enhanced stability. researchgate.netillinois.edu The synthesis of unnatural β-amino acid derivatives is an active area of research, employing numerous strategies. illinois.edu In principle, a compound like this compound could serve as a precursor. The bromine atom could be displaced by an amine-containing nucleophile (or a surrogate) to form the characteristic β-amino acid backbone. However, specific methodologies detailing the use of this compound for this purpose are not currently published. General strategies for β-amino acid synthesis often involve methods like conjugate additions, Mannich-type reactions, or the hydrogenation of β-amino acrylates. illinois.edu

Role in Natural Product Synthesis

The synthesis of natural products is a benchmark for the utility of chemical reactions and building blocks. Terpenoids, a large class of natural products, are often targets for total synthesis.

Synthesis of Hemiterpene Derivatives

Hemiterpenes are the simplest class of terpenes, built from a single isoprene (B109036) unit. Many are used as fragrances and flavors. aip.org The synthesis of hemiterpene derivatives often utilizes prenyl sources like prenyl bromide (1-bromo-3-methyl-2-butene). aip.orgbldpharm.com While this compound shares a five-carbon skeleton, its functionalization pattern is different, and its direct use as an intermediate in the synthesis of hemiterpene derivatives has not been reported in the literature.

Modular Approaches in Terpenoid Synthesis

The construction of larger terpenoids often relies on a modular approach, where smaller, functionalized fragments are combined. The five-carbon structure of this compound makes it a theoretical candidate for such a modular synthesis, potentially serving as a building block for a portion of a larger terpenoid structure. This application, however, remains speculative pending dedicated research studies.

Derivatization to Other Functionalized Molecules

The presence of two distinct reactive sites in this compound allows for its conversion into a wide array of other functionalized compounds. The ester group can undergo reactions such as hydrolysis, reduction, and amidation, while the bromine atom, located at the 3-position, can be substituted by various nucleophiles.

The structure of this compound allows for the synthesis of various esters and amides through reactions at either the ester functional group or the carbon-bromine bond.

Amide Synthesis:

One of the primary applications of esters is their conversion into amides. Modern synthetic methods allow for the efficient transformation of esters into primary and secondary amides under mild conditions. A notable method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can react with a wide range of esters, including aliphatic ones, to form the corresponding amides. nih.govresearchgate.net This reaction is typically rapid, often completing within minutes at room temperature, and proceeds with high chemoselectivity. nih.gov The general procedure involves dissolving the ester in a solvent like tetrahydrofuran (B95107) (THF) and adding the amidoborane reagent. nih.gov This method is advantageous due to its high yields and the avoidance of harsh reagents or catalysts. nih.govresearchgate.net

The following table outlines a representative amidation reaction applicable to aliphatic esters like this compound.

Table 1: General Conditions for Amide Synthesis from Esters

Reactant Reagent Solvent Temperature Reaction Time Product

This table illustrates a general, modern method for the synthesis of amides from esters, which is applicable to a broad range of substrates including aliphatic esters. nih.govresearchgate.net

Substituted Ester Synthesis:

The bromine atom at the 3-position of this compound serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting the compound with appropriate nucleophiles. For instance, reaction with a carboxylate salt (R-COO⁻) could yield a new ester, effectively creating a dicarboxylic acid derivative. The reaction would likely proceed via an SN2 mechanism, though the secondary nature of the carbon bearing the bromine might lead to competing elimination reactions. jcu.edu

The ester functional group in this compound can be readily converted to either a carboxylic acid or an alcohol without affecting the bromine atom, provided the correct reagents are chosen.

Synthesis of Carboxylic Acids:

The hydrolysis of the methyl ester group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid like sulfuric or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of water. Base-promoted hydrolysis, or saponification, is an irreversible process that involves treating the ester with a strong base such as sodium hydroxide. This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid, 3-bromo-2-methylbutanoic acid . nih.gov

Synthesis of Alcohols:

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, and results in the conversion of the ester to 3-bromo-2-methylbutan-1-ol . This reduction is generally high-yielding and does not affect the carbon-bromine bond.

The following table summarizes the transformation of the ester moiety into a carboxylic acid or an alcohol.

Table 2: Synthesis of Carboxylic Acid and Alcohol Derivatives

Starting Material Transformation Reagents Product
This compound Hydrolysis NaOH (aq), then H₃O⁺ 3-bromo-2-methylbutanoic acid nih.gov

This table outlines standard laboratory procedures for the hydrolysis and reduction of esters to form carboxylic acids and alcohols, respectively.

Advanced Spectroscopic Characterization in Research of Methyl 3 Bromo 2 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms in methyl 3-bromo-2-methylbutanoate can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their neighboring atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the methine proton at the chiral center, and the protons of the methyl groups. The chemical shift of the methine proton is influenced by the adjacent bromine atom and the carbonyl group.

A predicted ¹H NMR spectrum for a related compound, methyl 2-bromo-3-methylbutanoate, shows characteristic signals that help in its identification. scbt.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their chemical environment, such as their proximity to the bromine atom and the ester functional group. For instance, the carbon bonded to the bromine atom will appear at a characteristic chemical shift.

SpectraBase provides predicted ¹³C NMR data for the related isomer, methyl 4-bromo-2-methylbutanoate, which can be used as a reference for interpreting the spectrum of this compound. spectrabase.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY would reveal the coupling between the methine proton and the protons of the adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. youtube.com

Deuterium (B1214612) Labeling for Mechanistic Pathway Tracing via NMR

Deuterium (²H) labeling is a valuable technique for elucidating reaction mechanisms. By selectively replacing protons with deuterium atoms, the course of a reaction can be followed using NMR spectroscopy. For example, if this compound were synthesized using a deuterated reagent, the position of the deuterium label in the final product could be determined by the absence of a signal in the ¹H NMR spectrum and the presence of a characteristic signal in the ²H NMR spectrum. This information can provide insights into the stereochemistry and regioselectivity of the reaction. The use of deuterated methanol (B129727) (CD₃OD) is a common strategy for introducing deuterium labels. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structure.

For esters, fragmentation often occurs near the carbonyl group. libretexts.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. docbrown.info This results in two peaks of similar intensity separated by two mass units for any fragment containing a bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact molecular formula. The calculated exact mass for the molecular formula of this compound (C₆H₁₁BrO₂) is 193.99424 Da. nih.gov HRMS analysis can confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

Table of Spectroscopic Data for Isomers and Related Compounds:

Compound¹H NMR Data¹³C NMR DataMass Spectrometry Data
Methyl 2-bromo-3-methylbutanoatePredicted spectrum available scbt.comNo data foundMolecular Weight: 195.05 scbt.com
Methyl 4-bromo-2-methylbutanoateNo data foundPredicted spectrum available spectrabase.comMolecular Weight: 195.05
Ethyl 2-bromo-3-methylbutanoateNo data foundNo data foundMass spectrum available nist.gov
2-Bromo-2-methylpropaneNot specifiedChemical shifts at 36.4 ppm and 62.5 ppm docbrown.infoBase peak at m/z 57 docbrown.info

Fragmentation Patterns and Structural Information Derivation

While a publicly available, experimentally-derived mass spectrum for this compound is not readily found in common databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for esters and alkyl halides. The presence of a bromine atom is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This isotopic distribution results in characteristic "M+2" peaks for bromine-containing fragments, where two peaks of roughly equal intensity appear at a 2 m/z unit difference.

The molecular ion peak (M⁺) for this compound would be expected at m/z 194 and 196, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. However, the molecular ion of aliphatic esters can sometimes be weak or absent.

Key fragmentation pathways for this compound are expected to include:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Loss of the methoxy (B1213986) radical (•OCH₃) would result in an acylium ion at m/z 163/165. This is often a prominent peak in the mass spectra of methyl esters. Another possible alpha-cleavage is the loss of the methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 135/137.

Cleavage of the carbon-bromine bond: The C-Br bond is relatively weak and prone to cleavage. Loss of a bromine radical (•Br) would yield a fragment at m/z 115.

McLafferty Rearrangement: This rearrangement is common for esters with a gamma-hydrogen. In this compound, a hydrogen from the methyl group at the 2-position can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation.

Other Fragmentations: The loss of a methyl radical (•CH₃) from the molecular ion would result in fragments at m/z 179/181. The subsequent loss of carbon monoxide (CO) from carbonyl-containing fragments is also a common process.

A summary of the predicted significant mass-to-charge ratios and their corresponding proposed ionic fragments is presented in the table below.

m/z (mass/charge ratio)Proposed Ionic FragmentFragmentation Pathway
194/196[C₆H₁₁BrO₂]⁺Molecular Ion (M⁺)
179/181[C₅H₈BrO₂]⁺Loss of •CH₃ from the molecular ion
163/165[C₅H₈BrO]⁺Alpha-cleavage: Loss of •OCH₃ from the molecular ion
135/137[C₅H₈Br]⁺Alpha-cleavage: Loss of •COOCH₃ from the molecular ion
115[C₆H₁₁O₂]⁺Loss of •Br from the molecular ion
59[COOCH₃]⁺Alpha-cleavage

Note: The m/z values including "Br" are presented as pairs to reflect the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure as a brominated ester.

The key functional groups and their expected IR absorption regions are:

C=O (Carbonyl) Stretch: The ester carbonyl group is a strong absorber of IR radiation and typically shows a sharp, intense peak. For a saturated aliphatic ester, this absorption is expected in the range of 1750-1735 cm⁻¹. The presence of the electronegative bromine atom on the adjacent carbon might slightly shift this frequency.

C-O (Ester) Stretch: Esters also display strong C-O stretching vibrations. Two distinct bands are usually observed: one for the C-O bond between the carbonyl carbon and the oxygen (acyl-oxygen stretch) and another for the O-CH₃ bond (alkyl-oxygen stretch). These typically appear in the region of 1300-1000 cm⁻¹.

C-H (Alkyl) Stretch: The stretching vibrations of the C-H bonds in the methyl and methine groups will appear in the region of 3000-2850 cm⁻¹.

C-H (Alkyl) Bend: The bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1470-1370 cm⁻¹ region.

C-Br (Carbon-Bromine) Stretch: The stretching vibration of the carbon-bromine bond is typically found in the fingerprint region of the IR spectrum, at lower wavenumbers, generally in the range of 680-515 cm⁻¹. The exact position can be influenced by the substitution pattern of the carbon atom to which the bromine is attached.

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2980-2870C-H StretchAlkyl (CH₃, CH)Medium
~1740C=O StretchEsterStrong
~1465, ~1380C-H BendAlkyl (CH₃)Medium
~1250C-O Stretch (acyl-oxy)EsterStrong
~1170C-O Stretch (alkyl-oxy)EsterStrong
~650C-Br StretchAlkyl BromideMedium

Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample (e.g., neat liquid, solution) and the specific instrument used.

Computational and Theoretical Studies of Methyl 3 Bromo 2 Methylbutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing insights into its structure, energy, and properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

However, a specific DFT analysis for methyl 3-bromo-2-methylbutanoate, including detailed findings on its electronic structure and reactivity descriptors, is not documented in the scientific literature. Therefore, no data tables on parameters such as HOMO-LUMO gaps, Mulliken charges, or Fukui functions can be presented.

Ab Initio Calculations for Thermochemical Properties

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These calculations can be employed to determine various thermochemical properties of a molecule, such as its heat of formation, standard enthalpy, and Gibbs free energy. Such data is invaluable for understanding the stability of this compound and the thermodynamics of reactions in which it might participate.

Despite the potential for these calculations, there are no published studies presenting ab initio calculations of the thermochemical properties of this compound. Consequently, a data table of its theoretical thermochemical values cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the flexibility of molecules and the energetics of their different spatial arrangements (conformations), as well as their dynamic behavior over time.

Prediction of Stable Conformations

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, which are the conformers that exist at energy minima. For this compound, with its rotatable single bonds, numerous conformations are possible. Computational methods can be used to calculate the potential energy surface of the molecule and identify the lowest energy (most stable) conformers. This information is critical for understanding its physical and biological properties.

A detailed conformational analysis of this compound has not been reported in the available scientific literature. Therefore, no data on the relative energies or dihedral angles of its stable conformers can be presented in a table.

Exploration of Reaction Pathway Energetics

Molecular dynamics (MD) simulations can be used to model the motion of atoms in a molecule over time, providing a dynamic picture of its behavior. nih.gov This can be particularly useful for exploring the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, MD simulations could elucidate the mechanisms of its potential reactions, such as nucleophilic substitution or elimination.

Specific studies using molecular dynamics simulations to explore the reaction pathway energetics of this compound are not available. As a result, no data on reaction barriers or transition state geometries can be included.

Structure-Reactivity Relationships

The study of structure-reactivity relationships aims to correlate the chemical structure of a molecule with its reactivity. Computational methods can play a significant role in establishing these relationships by quantifying various structural and electronic parameters and correlating them with experimentally observed reaction rates or equilibrium constants. For a series of related bromoalkanoates, for example, one could computationally model how changes in structure affect reactivity.

While general principles of structure-reactivity relationships in alkyl halides are well-established, a specific computational study focusing on developing a quantitative structure-reactivity relationship (QSAR) model for this compound and its analogues has not been found in the literature.

Correlation of Electronic and Steric Parameters with Reaction Rates

The reactivity of alkyl halides like this compound in nucleophilic substitution reactions is profoundly influenced by both electronic and steric factors. mdpi.comresearchgate.net Computational studies on similar alkyl halide systems have established a clear correlation between these parameters and the rates of reaction, particularly for S_N2 mechanisms. mdpi.comresearchgate.netsciforum.net

Electronic Effects: The presence of the bromine atom, an electronegative substituent, creates a dipole moment in the C-Br bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The ester group, being electron-withdrawing, can also influence the electron density at the reaction center, although its effect is transmitted through the carbon skeleton.

Steric Effects: The rate of S_N2 reactions is highly sensitive to steric hindrance at the carbon atom undergoing substitution. sciforum.net For this compound, the presence of a methyl group on the adjacent carbon (C2) and the bromine atom on C3, which is a secondary carbon, introduces significant steric bulk. This steric hindrance impedes the backside attack of a nucleophile, which is characteristic of the S_N2 mechanism. sciforum.net Computational studies on a series of alkyl bromides have shown a significant decrease in reaction rates as the substitution on the carbon atom increases. researchgate.net This is due to the increased activation energy of the transition state, which becomes more sterically crowded. fossee.in

Alkyl BromideStructureRelative Rate of S_N2 Reaction
Methyl bromideCH₃Br~1200
Ethyl bromideCH₃CH₂Br40
Isopropyl bromide(CH₃)₂CHBr1
tert-Butyl bromide(CH₃)₃CBr~0 (reaction proceeds via S_N1)

This table provides a generalized representation of the steric effect on S_N2 reaction rates and is based on established principles rather than specific experimental data for the listed compounds under identical conditions.

Application of Karplus Equation Principles to Related Structures for Coupling Constant Analysis

The three-dimensional structure and conformational preferences of flexible molecules like this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the vicinal proton-proton coupling constants (³J_HH). organicchemistrydata.org The Karplus equation provides a fundamental relationship between the magnitude of ³J_HH and the dihedral angle (φ) between the coupled protons. wikipedia.orgmiamioh.edu

The general form of the Karplus equation is:

³J_HH = A cos²(φ) + B cos(φ) + C wikipedia.org

where A, B, and C are empirically derived parameters that depend on factors such as the substituents, their electronegativity, and the bond angles and lengths of the H-C-C-H fragment. nih.gov

For an acyclic molecule like this compound, rotation around the C2-C3 bond leads to different staggered conformations (rotamers), each with a unique set of dihedral angles between the protons on C2 and C3. The experimentally observed coupling constant is a weighted average of the coupling constants for each conformer, based on their relative populations. auremn.org.br

By using computational methods to calculate the energies of the different conformers and their corresponding dihedral angles, and by applying the Karplus equation, theoretical ³J_HH values can be predicted. nih.gov These can then be compared with experimental NMR data to determine the preferred conformation(s) of the molecule in solution. nih.govnih.gov

For the H-C2-C3-H fragment in this compound, the magnitude of the coupling constant would be expected to be largest for protons with anti-periplanar (φ ≈ 180°) or syn-periplanar (φ ≈ 0°) relationships and smallest for those with a gauche relationship (φ ≈ 60°) or when the dihedral angle is close to 90°. organicchemistrydata.orgmiamioh.edu

The following table provides a theoretical illustration of how the vicinal coupling constant changes with the dihedral angle for a generic H-C-C-H fragment in a substituted alkane, based on the principles of the Karplus equation.

Dihedral Angle (φ)Expected ³J_HH (Hz)Conformational Relationship
~10 - 14Syn-periplanar (Eclipsed)
60°~2 - 5Gauche
90°~0 - 2-
120°~2 - 5Gauche
180°~10 - 16Anti-periplanar

This table illustrates the general trend predicted by the Karplus equation. The exact values of the coupling constants will vary depending on the specific substituents and molecular geometry.

Future Research Directions

Development of Novel Stereoselective Synthesis Methods

The creation of specific stereoisomers of methyl 3-bromo-2-methylbutanoate is crucial for its application in pharmaceuticals and other specialized fields. Current research is focused on developing more efficient and precise methods to control the three-dimensional arrangement of atoms during its synthesis.

One promising avenue is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the starting material to guide the reaction towards the formation of a specific stereoisomer. After the desired stereochemistry is achieved, the auxiliary is removed. This approach allows for a high degree of stereocontrol.

Another area of investigation is enzyme-catalyzed reactions . Enzymes are highly specific catalysts that can facilitate the formation of a single stereoisomer with high enantiomeric excess. The use of lipases, for example, has shown potential in the kinetic resolution of related halohydrins, a process that separates a mixture of enantiomers. researchgate.net

Further research into these and other stereoselective methods will be critical for unlocking the full potential of this compound in asymmetric synthesis.

Exploration of Organometallic Chemistry with this compound

The bromine atom in this compound makes it an excellent substrate for a variety of organometallic reactions, which are powerful tools for forming new carbon-carbon bonds.

Grignard Reagents: The reaction of this bromoester with magnesium to form a Grignard reagent would create a potent nucleophile. masterorganicchemistry.com This organomagnesium compound could then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to build more complex molecular architectures. masterorganicchemistry.commasterorganicchemistry.comvaia.com For instance, reacting the Grignard reagent with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. vaia.com

Organocuprates (Gilman Reagents): Another important class of organometallic reagents that can be prepared from this compound are organocuprates, also known as Gilman reagents. youtube.comyoutube.com These reagents are typically formed by reacting an organolithium compound with a copper(I) salt. Organocuprates are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated ketones and for their effectiveness in SN2 reactions with alkyl halides. youtube.comyoutube.commasterorganicchemistry.com

The table below summarizes the potential outcomes of reacting organometallic derivatives of this compound with various electrophiles.

Organometallic ReagentElectrophileResulting Functional Group
Grignard ReagentAldehydeSecondary Alcohol
Grignard ReagentKetoneTertiary Alcohol
Grignard ReagentEsterTertiary Alcohol (double addition) masterorganicchemistry.com
Grignard ReagentEpoxideAlcohol (addition to less substituted side) masterorganicchemistry.com
Grignard ReagentCarbon DioxideCarboxylic Acid masterorganicchemistry.com
Organocuprate (Gilman Reagent)α,β-Unsaturated KetoneConjugate Addition Product youtube.comyoutube.commasterorganicchemistry.com
Organocuprate (Gilman Reagent)Alkyl HalideNew C-C bond (SN2 reaction) youtube.commasterorganicchemistry.com

Future research will likely focus on optimizing the conditions for these reactions and exploring the reactivity of these organometallic intermediates with a broader range of substrates.

Green Chemistry Approaches to Synthesis and Transformation

In line with the growing emphasis on sustainable chemical practices, future research will undoubtedly focus on developing greener methods for the synthesis and transformation of this compound.

Enzymatic Synthesis: As mentioned earlier, enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Research into identifying and engineering enzymes for the specific production of this bromoester could lead to more sustainable manufacturing processes.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Mechanochemistry: Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive chemical reactions, can significantly reduce or even eliminate the need for solvents. nih.gov Exploring mechanochemical routes to this compound could drastically decrease the environmental impact of its synthesis. nih.gov

Expanding Applications in Complex Molecule Synthesis

This compound is a valuable building block for the construction of more complex molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both an electrophilic carbon attached to the bromine and a carbonyl group, allows for a variety of subsequent chemical transformations.

Future research will likely see the expanded use of this compound in the total synthesis of complex target molecules. Its stereocenters make it an attractive starting material for creating molecules with specific three-dimensional structures, which is often a critical factor for biological activity. Researchers will continue to devise novel strategies to incorporate this versatile building block into the synthesis of new and intricate chemical entities.

Q & A

Q. What are the optimal synthetic routes for methyl 3-bromo-2-methylbutanoate, and how can purity be ensured?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification. For example:
  • Nucleophilic substitution : React 3-bromo-2-methylbutanoic acid with methanol in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DIPEA) in anhydrous THF at 60°C under nitrogen .
  • Purification : Use reversed-phase C18 column chromatography with acetonitrile/water gradients to isolate the ester. Purity (>95%) can be confirmed via HPLC (retention time ~8.5–9.0 min under C18 conditions) and LCMS (expected [M+H]+: ~195–210 m/z) .

Q. How should researchers characterize this compound structurally?

  • Methodological Answer :
  • NMR : Analyze 1H^1H-NMR (CDCl3_3) for characteristic peaks: δ ~1.3–1.5 ppm (CH3_3 groups), δ ~3.7 ppm (COOCH3_3), and δ ~4.1–4.3 ppm (Br-C-CH). 13C^{13}C-NMR should show carbonyl (δ ~170 ppm) and quaternary carbons adjacent to bromine .
  • FTIR : Confirm ester C=O stretch (~1740 cm1^{-1}) and C-Br vibration (~600 cm1^{-1}) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or light-induced degradation. Monitor stability via periodic GC-MS or HPLC; degradation products (e.g., free acid or demethylated analogs) indicate compromised integrity .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Bromine’s electronegativity and leaving-group ability enable SN2_2 reactions. For example:
  • Reactivity assay : React with NaN3_3 in DMF at 80°C. Monitor azide substitution via 1H^1H-NMR (disappearance of δ ~4.1 ppm Br-C-CH signal) and LCMS ([M+H]+: ~152–160 m/z after substitution) .
  • Kinetic studies : Compare reaction rates with chloro or iodo analogs under identical conditions to quantify bromine’s effect .

Q. What strategies resolve enantiomers of this compound for stereochemical studies?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak IB column with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by ~2–3 min .
  • Enzymatic resolution : Incubate racemic mixture with lipase (e.g., Candida antarctica) in phosphate buffer (pH 7.0). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., esterases). Focus on bromine’s role in hydrogen bonding or steric hindrance .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed?

  • Methodological Answer : Discrepancies in yields (e.g., 70–95%) may arise from:
  • Purification methods : C18 columns () vs. silica gel () impact recovery. Optimize gradient elution for higher throughput.
  • Reaction scale : Sub-gram scales (<5 mmol) often report higher yields due to easier heat/QA control. Validate scalability via pilot reactions (10–50 mmol) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste .

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